Methyl 6-ethylmorpholine-2-carboxylate
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Overview
Description
Methyl 6-ethylmorpholine-2-carboxylate is a chemical compound belonging to the morpholine family. Morpholines are heterocyclic compounds containing both nitrogen and oxygen atoms within a six-membered ring. This particular compound is characterized by the presence of a methyl ester group and an ethyl substituent on the morpholine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-ethylmorpholine-2-carboxylate typically involves the reaction of 6-ethylmorpholine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethylmorpholine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Methyl 6-ethylmorpholine-2-methanol.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-ethylmorpholine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-ethylmorpholine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methylmorpholine-2-carboxylate
- Ethyl 6-ethylmorpholine-2-carboxylate
- Methyl 6-ethylmorpholine-3-carboxylate
Uniqueness
Methyl 6-ethylmorpholine-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 6-ethylmorpholine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-3-6-4-9-5-7(12-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
CQITYXADGWOMNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC(O1)C(=O)OC |
Origin of Product |
United States |
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